molecular formula C8H9NO3 B13613305 Benzene, 1-methoxy-4-(nitromethyl)- CAS No. 29559-26-0

Benzene, 1-methoxy-4-(nitromethyl)-

Cat. No.: B13613305
CAS No.: 29559-26-0
M. Wt: 167.16 g/mol
InChI Key: UJCOXURVZQOGFN-UHFFFAOYSA-N
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Description

"Benzene, 1-methoxy-4-(nitromethyl)-" (CAS: Not explicitly provided; structurally related to compounds in and ) is a nitro-substituted aromatic compound characterized by a methoxy group at the para position relative to a nitromethyl (-CH₂NO₂) substituent. The nitromethyl group is electron-withdrawing, influencing reactivity in catalytic processes such as palladium-catalyzed α-arylation reactions, as demonstrated in its synthesis from 4-methoxy-1-(nitromethyl)benzene (yield: 56%) .

Properties

CAS No.

29559-26-0

Molecular Formula

C8H9NO3

Molecular Weight

167.16 g/mol

IUPAC Name

1-methoxy-4-(nitromethyl)benzene

InChI

InChI=1S/C8H9NO3/c1-12-8-4-2-7(3-5-8)6-9(10)11/h2-5H,6H2,1H3

InChI Key

UJCOXURVZQOGFN-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)C[N+](=O)[O-]

Origin of Product

United States

Preparation Methods

Preparation via the Victor Meyer Reaction

A key method for synthesizing ring-methoxylated arylnitromethanes, including Benzene, 1-methoxy-4-(nitromethyl)-, is the Victor Meyer reaction. This approach uses ring-methoxylated benzyl chlorides as starting materials, which react with silver nitrite (AgNO2) to form arylnitromethanes.

Reaction Conditions and Outcomes:

Starting Material Reagent Solvent Temperature Time Yield (%) Notes
Ring-methoxylated benzyl chloride AgNO2 Benzene (PhH) 25 °C 4 h 29-75 Modified isolation with urea in methanol improves yield and purity.
Ring-methoxylated benzyl iodides AgNO2 Not suitable Benzyl iodides are unstable and form tars under reaction conditions.
  • The reaction proceeds via nucleophilic substitution of the benzyl halide by nitrite ion, producing a mixture of arylnitromethanes and nitrite esters.
  • Isolation of the desired arylnitromethane is enhanced by treating the nitrite esters with urea in methanol, which prevents loss and facilitates recovery of recyclable benzyl alcohols.
  • The yields vary from moderate to good (29–75%), depending on the substrate and conditions.

Alternative Synthetic Routes and Nitration Techniques

Other approaches involve direct nitration of suitably substituted benzene derivatives with methoxy groups.

  • Direct nitration is typically performed using a nitrating mixture of anhydrous nitric acid and sulfuric acid at low temperatures (around 0 °C) to control regioselectivity and avoid over-nitration.
  • For example, nitration of 1-methoxy-4-(chloromethyl)benzene can yield the corresponding nitromethyl derivative selectively at the para position.
  • The reaction must be carefully controlled to avoid ring chlorination or unwanted side reactions.

Example Synthetic Procedure from Literature

A typical synthesis sequence might be:

  • Preparation of Ring-Methoxylated Benzyl Chloride:

    • Starting from anisole (methoxybenzene), chloromethylation at the para position is performed under controlled conditions to give 1-methoxy-4-(chloromethyl)benzene.
  • Victor Meyer Reaction:

    • The benzyl chloride is reacted with silver nitrite in benzene at room temperature for several hours.
    • The reaction mixture contains arylnitromethane and nitrite ester byproducts.
  • Isolation of Arylnitromethane:

    • Treatment with urea in methanol converts nitrite esters to arylnitromethane, facilitating isolation.
    • The product is purified by recrystallization or chromatography.

Comparative Yields and Efficiency

Method Key Reagents Temperature Reaction Time Yield (%) Advantages Disadvantages
Victor Meyer Reaction AgNO2, benzyl chloride 25 °C 4 h 29-75 Mild conditions, good selectivity Benzyl iodides unstable
Direct Nitration HNO3/H2SO4 mixture 0 °C 0.5-2 h Variable Simple reagents Requires careful temperature control
Chloromethylation + Nitration Chloromethylation reagents + nitration mixture 0-25 °C Several hours Moderate Stepwise control of substitution Multiple steps

Summary of Research Findings

  • The Victor Meyer reaction remains the most effective and selective method for preparing Benzene, 1-methoxy-4-(nitromethyl)- from ring-methoxylated benzyl halides.
  • Modified isolation techniques involving urea in methanol significantly improve yields and purity.
  • Direct nitration methods are feasible but require careful control to avoid side reactions.
  • Stability considerations exclude the use of benzyl iodides in these syntheses.

Scientific Research Applications

Benzene, 1-methoxy-4-(nitromethyl)- has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic compounds.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential pharmacological properties and as a precursor for drug development.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of Benzene, 1-methoxy-4-(nitromethyl)- involves its interaction with various molecular targets. The nitro group can participate in redox reactions, while the methoxy group can influence the compound’s reactivity and binding affinity to different substrates. The pathways involved may include electron transfer processes and nucleophilic or electrophilic interactions.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

1-Methoxy-4-(2-nitrovinyl)benzene (CAS: 3179-10-0)
  • Structure: Features a nitrovinyl (-CH=CHNO₂) group instead of nitromethyl.
  • Reactivity : The conjugated nitrovinyl group enhances electrophilicity, facilitating nucleophilic additions or cycloadditions.
  • Synthesis : Typically prepared via condensation reactions, differing from the palladium-catalyzed route used for the nitromethyl analog .
1-Methoxy-4-((4-(trifluoromethyl)phenyl)(nitro)methyl)benzene (3dc, )
  • Structure : Nitromethyl group is substituted with a trifluoromethylphenyl moiety.
  • Synthetic Efficiency : Higher yield (73%) compared to the methoxy-nitromethyl variant (56%), attributed to the electron-withdrawing trifluoromethyl group stabilizing intermediates .
1-Methoxy-4-(1-propenyl)benzene (Anethole) (CAS: 104-46-1)
  • Structure : Lacks nitro groups; features a propenyl (-CH₂CH=CH₂) substituent.
  • Natural Occurrence : Abundant in Illicium verum (star anise), with 100% peak area in GC-MS analysis ().
  • Applications : Primarily used in flavoring and fragrances, contrasting with the synthetic utility of nitro-substituted analogs .
Selenium-Containing Analogs
  • Examples: 1-Methoxy-4-(phenylseleno)benzene ().
  • Activity : Exhibits lactate dehydrogenase (LDH) inhibition, with Pan Assay Interference Compounds (PAINS) screening validating selectivity.
Hydroperoxide Derivatives
  • Example : 1-Methyl-1-(4-methoxyphenyl)ethyl hydroperoxide ().
  • Synthesis : Generated via NHPI-catalyzed oxidation of 1-methoxy-4-(1-methylethyl)benzene (73% yield).
  • Utility : Used in peroxide-mediated reactions, whereas nitromethyl compounds are more suited for arylation or nitro reduction pathways .

Physicochemical Properties

Compound Key Substituent Polarity Boiling Point Applications
1-Methoxy-4-(nitromethyl)benzene -CH₂NO₂ High Not reported Catalytic synthesis, drug intermediates
1-Methoxy-4-(2-nitrovinyl)benzene -CH=CHNO₂ Moderate Not reported Electrophilic reactions
Anethole -CH₂CH=CH₂ Low 234–237°C Flavoring, natural products
3dc (Trifluoromethyl analog) -C(CF₃)(NO₂)CH₃ Very High Not reported High-yield catalytic reactions

Q & A

Basic: How can the purity and structural identity of 1-methoxy-4-(nitromethyl)benzene be rigorously confirmed in synthetic workflows?

Methodological Answer:

  • Chromatographic Analysis : Use HPLC or GC-MS to assess purity, referencing retention indices from NIST databases . For example, compare elution times with structurally similar methoxy-substituted benzenes (e.g., 4-methoxytoluene, CAS 104-93-8) .
  • Spectroscopic Confirmation :
    • NMR : Analyze 1H^1H and 13C^{13}C NMR shifts. The methoxy group typically resonates at ~3.8 ppm (1H^1H) and ~55 ppm (13C^{13}C), while the nitromethyl group shows characteristic deshielding (e.g., 1H^1H: ~4.5 ppm for CH2_2NO2_2; 13C^{13}C: ~75-80 ppm for NO2_2-CH2_2) .
    • IR : Validate functional groups via peaks at ~1520 cm1^{-1} (NO2_2 asymmetric stretch) and ~1250 cm1^{-1} (C-O of methoxy) .
  • Elemental Analysis : Verify molecular formula (C8_8H9_9NO3_3) with ≤0.3% deviation .

Advanced: What experimental strategies resolve contradictions in reported spectroscopic data for nitromethyl-substituted aromatic compounds?

Methodological Answer:
Contradictions often arise from solvent effects, tautomerism, or impurities. To address this:

  • Solvent Standardization : Re-run spectra in deuterated solvents (e.g., CDCl3_3 or DMSO-d6_6) and compare with NIST reference data .
  • Dynamic NMR Studies : Probe rotational barriers of the nitromethyl group, which may cause splitting in 1H^1H NMR under low-temperature conditions .
  • High-Resolution Mass Spectrometry (HRMS) : Confirm molecular ion ([M+H]+^+ or [M-H]^-) to rule out isobaric impurities. For example, distinguish C8_8H9_9NO3_3 (exact mass 167.0582) from C9_9H11_{11}NO2_2 (165.0790) .

Basic: What synthetic routes are optimal for introducing the nitromethyl group to methoxy-substituted benzene derivatives?

Methodological Answer:

  • Nitroalkylation via Michael Addition : React 4-methoxybenzaldehyde with nitromethane under basic conditions (e.g., KOH/EtOH), followed by reduction (e.g., H2_2/Pd-C) to yield 1-methoxy-4-(nitromethyl)benzene. Monitor reaction progress by TLC (Rf_f ~0.5 in hexane:EtOAc 7:3) .
  • Electrophilic Substitution : Use HNO3_3/H2_2SO4_4 nitration of 4-methoxytoluene, but this risks over-nitration; control via low temperatures (0–5°C) and short reaction times .

Advanced: How do electronic effects of the methoxy and nitromethyl groups influence regioselectivity in further functionalization?

Methodological Answer:

  • Computational Modeling : Perform DFT calculations (e.g., B3LYP/6-311+G(d,p)) to map electrostatic potential surfaces. The methoxy group (-OCH3_3) is electron-donating (activating, para-directing), while -CH2_2NO2_2 is electron-withdrawing (deactivating, meta-directing) .
  • Experimental Validation :
    • Electrophilic Aromatic Substitution : React with Br2_2/FeBr3_3. Predominant bromination occurs para to -OCH3_3 due to stronger activation .
    • Nucleophilic Attack : Under basic conditions, nitromethyl groups may stabilize adjacent negative charges, enabling SN2 reactions at the benzylic position .

Basic: What are recommended storage conditions to prevent degradation of 1-methoxy-4-(nitromethyl)benzene?

Methodological Answer:

  • Storage : Keep in amber vials under inert gas (N2_2/Ar) at 2–8°C to inhibit photolytic or oxidative degradation of the nitromethyl group .
  • Stability Monitoring : Periodically analyze via HPLC (C18 column, 1 mL/min, 254 nm) to detect decomposition products (e.g., 4-methoxybenzaldehyde or nitroso derivatives) .

Advanced: How can computational chemistry predict the reactivity of 1-methoxy-4-(nitromethyl)benzene in catalytic systems?

Methodological Answer:

  • Transition State Analysis : Use Gaussian or ORCA to model reaction pathways. For example, calculate activation energies for hydrogenation of the nitromethyl group to amine using Pt or Pd catalysts .
  • Solvent Effects : Apply COSMO-RS to simulate solvent interactions. Polar aprotic solvents (e.g., DMF) stabilize nitromethyl intermediates better than nonpolar solvents .

Basic: What safety protocols are critical when handling nitromethyl-substituted benzenes?

Methodological Answer:

  • Personal Protective Equipment (PPE) : Use nitrile gloves, lab coats, and safety goggles. Avoid inhalation of dust/aerosols .
  • Ventilation : Conduct reactions in fume hoods with >100 fpm airflow to mitigate exposure to nitro group decomposition products (e.g., NOx_x) .

Advanced: How can isotopic labeling (e.g., 15N^{15}N15N) elucidate reaction mechanisms involving the nitromethyl group?

Methodological Answer:

  • Synthesis of 15N^{15}N-Labeled Analog : Prepare via reaction of 4-methoxybenzyl chloride with 15N^{15}N-enriched NaNO2_2 in DMSO .
  • Mechanistic Studies : Use 15N^{15}N NMR to track nitro-to-amine reduction pathways. 15N^{15}N chemical shifts for -NO2_2 (~380 ppm) and -NH2_2 (~30 ppm) provide kinetic insights .

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